molecular formula C10H13ClZn B14177999 Zinc, chloro(2-methyl-2-phenylpropyl)- CAS No. 872516-34-2

Zinc, chloro(2-methyl-2-phenylpropyl)-

Cat. No.: B14177999
CAS No.: 872516-34-2
M. Wt: 234.0 g/mol
InChI Key: ITRPHUJFMZGYNX-UHFFFAOYSA-M
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Description

Zinc, chloro(2-methyl-2-phenylpropyl)- is a chemical compound with the molecular formula C10H13ClZn It is a zinc complex where the zinc atom is coordinated with a chloro ligand and a 2-methyl-2-phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc, chloro(2-methyl-2-phenylpropyl)- typically involves the reaction of zinc chloride with 2-methyl-2-phenylpropyl chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of Zinc, chloro(2-methyl-2-phenylpropyl)- follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Zinc, chloro(2-methyl-2-phenylpropyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro ligand can be substituted with other ligands such as alkyl or aryl groups.

    Oxidation-Reduction Reactions: The zinc center can participate in redox reactions, altering its oxidation state.

    Coordination Reactions: The compound can form complexes with other ligands, enhancing its reactivity.

Common Reagents and Conditions

Common reagents used in reactions with Zinc, chloro(2-methyl-2-phenylpropyl)- include Grignard reagents, organolithium compounds, and other nucleophiles. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with Grignard reagents can yield new organozinc compounds with different functional groups.

Scientific Research Applications

Zinc, chloro(2-methyl-2-phenylpropyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is studied for its potential role in biological systems, including enzyme catalysis and metalloprotein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of zinc deficiency and related disorders.

    Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism of action of Zinc, chloro(2-methyl-2-phenylpropyl)- involves its ability to coordinate with various ligands and participate in redox reactions. The zinc center acts as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The molecular targets and pathways involved include interactions with enzymes and proteins, where the zinc ion plays a crucial role in catalytic activity and structural stability.

Comparison with Similar Compounds

Similar Compounds

    Zinc chloride (ZnCl2): A simple zinc salt with similar coordination properties but lacks the organic ligand.

    Zinc, chloro(2-methylpropyl)-: A related compound with a different organic ligand, affecting its reactivity and applications.

    Zinc, chloro(2-phenylpropyl)-: Another similar compound with variations in the organic ligand structure.

Uniqueness

Zinc, chloro(2-methyl-2-phenylpropyl)- is unique due to the presence of the 2-methyl-2-phenylpropyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies.

Properties

CAS No.

872516-34-2

Molecular Formula

C10H13ClZn

Molecular Weight

234.0 g/mol

IUPAC Name

chlorozinc(1+);2-methanidylpropan-2-ylbenzene

InChI

InChI=1S/C10H13.ClH.Zn/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

ITRPHUJFMZGYNX-UHFFFAOYSA-M

Canonical SMILES

CC(C)([CH2-])C1=CC=CC=C1.Cl[Zn+]

Origin of Product

United States

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